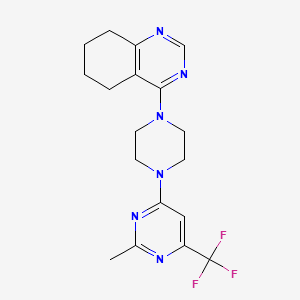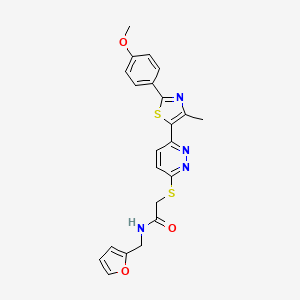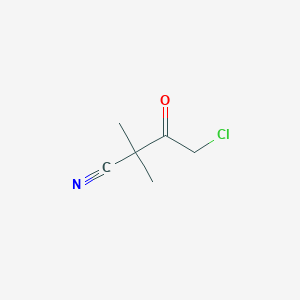
N-(p-tolyl)-2-(1-tosylpiperidin-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(p-tolyl)-2-(1-tosylpiperidin-2-yl)acetamide, also known as TAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TAP is a piperidine derivative that has been synthesized through a multi-step process.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Conformational Analysis and Bioactivity : Studies on similar compounds, like N-(5-aminopyridin-2-yl)acetamide, involve conformational analysis using density functional theory (DFT) calculations and molecular docking to predict stability and reactivity. Such analyses help in understanding the bioactivity of molecules, with applications in developing inhibitors against diseases like diabetic nephropathy (Asath et al., 2016).
Corrosion Inhibition : Acetamide derivatives have been synthesized and evaluated for their corrosion inhibition efficiencies, indicating the chemical's potential in protecting materials in acidic and oil medium environments (Yıldırım & Çetin, 2008).
Biological Activities : The synthesis of acetamide derivatives for evaluating their biological activities, such as antioxidant, antibacterial, and urease inhibition properties, showcases the compound's potential in medical and pharmaceutical research (Gull et al., 2016).
Potential Applications in Drug Development and Material Science
Antioxidant Activity : The study of pyrazole-acetamide derivatives and their coordination complexes revealed significant antioxidant activity, indicating potential applications in developing therapeutic agents to mitigate oxidative stress-related diseases (Chkirate et al., 2019).
Drug Metabolism and Hepatotoxicity Studies : Research on acetaminophen, a well-known acetamide, and its metabolism and hepatotoxicity provides critical insights into drug safety and efficacy, highlighting the importance of understanding acetamide derivatives in pharmacology (Coen, 2015).
Antimicrobial Nano-Materials : The synthesis and evaluation of antimicrobial activities against pathogenic bacteria and fungi by acetamide derivatives underscore their potential use in developing antimicrobial agents or coatings, contributing to healthcare and material sciences (Mokhtari & Pourabdollah, 2013).
Propiedades
IUPAC Name |
N-(4-methylphenyl)-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-16-6-10-18(11-7-16)22-21(24)15-19-5-3-4-14-23(19)27(25,26)20-12-8-17(2)9-13-20/h6-13,19H,3-5,14-15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJZIFKEADDOSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(p-tolyl)-2-(1-tosylpiperidin-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,7-Dimethyl-2,6-bis(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2615470.png)
![6-(4-Chlorophenyl)-2-[1-(1-methylpyrazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2615471.png)

![5-(4-chlorophenyl)-2-(p-tolyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2615473.png)

![phenyl N-[4-(dimethylsulfamoyl)phenyl]carbamate](/img/structure/B2615475.png)






![(E)-isopropyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2615492.png)